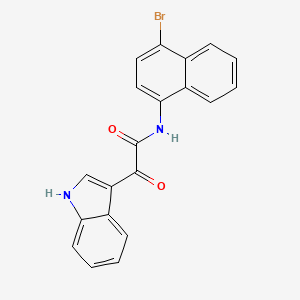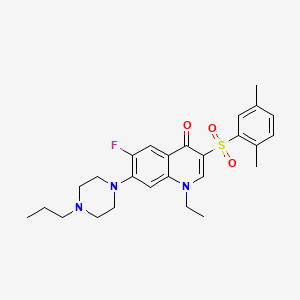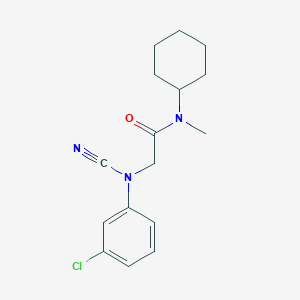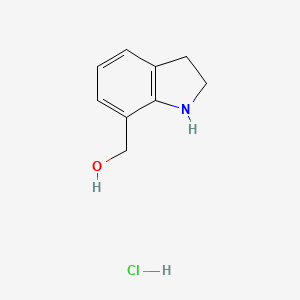
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide (NBIO) is a compound belonging to the class of heterocyclic compounds and is known to have a wide range of biological activities. It has been studied extensively in recent years due to its potential application in various fields, such as cancer research, drug discovery, and biochemistry. NBIO has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities.
Aplicaciones Científicas De Investigación
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied extensively in recent years due to its potential application in various fields. It has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities. This compound has been studied for its potential use in cancer therapy and drug discovery. It has been found to have anti-tumor activity against various types of cancer cells, including lung, prostate, and breast cancer cells. Additionally, it has been found to reduce inflammation and oxidative stress in cells.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is not yet fully understood. However, it is believed that this compound exerts its anti-tumor activity by targeting multiple pathways involved in tumor cell proliferation and survival. It has been found to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in the regulation of cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cellular stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the PI3K/AKT/mTOR and NF-κB pathways, which are involved in the regulation of cell growth and survival, as well as inflammation and cellular stress. Additionally, this compound has been found to possess anti-tumor, anti-inflammatory, and anti-oxidant activities. It has been found to reduce inflammation and oxidative stress in cells, as well as inhibit the growth of various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is easily synthesized using the Suzuki-Miyaura cross-coupling reaction. Additionally, it has been found to possess a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant activities. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Direcciones Futuras
There are several potential future directions for the research of N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. One potential direction is to further investigate its mechanism of action and its effects on humans. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer drug. Furthermore, research could be conducted to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Finally, research could be conducted to explore the potential of this compound as an industrial or agricultural chemical.
Métodos De Síntesis
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl bromide with an aryl halide in the presence of a palladium catalyst. This method has been used to synthesize this compound in a highly efficient manner. Additionally, this compound can also be synthesized from the reaction of 4-bromonaphthalene-1-yl bromide with 1H-indole-3-yl-2-oxoacetamide in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
N-(4-bromonaphthalen-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-16-9-10-18(13-6-2-1-5-12(13)16)23-20(25)19(24)15-11-22-17-8-4-3-7-14(15)17/h1-11,22H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKLOOUWZMEOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)
![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)


![N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2573143.png)



![5-(3-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2573147.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573148.png)
